TBI-223 - 2071265-08-0

TBI-223

Catalog Number: EVT-3318762
CAS Number: 2071265-08-0
Molecular Formula: C17H20FN3O5
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TBI-223 is a novel compound belonging to the oxazolidinone class, specifically designed for the treatment of tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains. It has shown promising results in preclinical studies, demonstrating efficacy against various strains of Mycobacterium tuberculosis as well as Gram-positive bacteria. The compound is currently undergoing clinical evaluation to assess its safety, tolerability, and pharmacokinetics.

Source

TBI-223 was developed by the Global Alliance for TB Drug Development (TB Alliance) as part of efforts to create new treatments for tuberculosis. Its development stems from the need for more effective therapies against drug-resistant TB, which poses a significant global health challenge .

Classification

TBI-223 is classified as an oxazolidinone antibiotic. This class of compounds inhibits bacterial protein synthesis by targeting the ribosomal machinery, specifically binding to the 23S ribosomal RNA of the 50S ribosomal subunit . Other notable oxazolidinones include linezolid and sutezolid, which have been used in clinical settings for treating various bacterial infections.

Synthesis Analysis

Methods

The synthesis of TBI-223 has been reported to involve several steps that emphasize the formation of its unique oxazolidinone structure. While specific synthetic pathways are proprietary, it typically includes:

  1. Formation of the Oxazolidinone Core: This involves cyclization reactions that yield the oxazolidinone ring.
  2. Functionalization: Subsequent reactions introduce various side chains that enhance the compound's antibacterial properties.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and potency.

Technical Details

The synthetic route is designed to optimize yield and minimize by-products, which is critical for large-scale production. The process has been refined to ensure stability and bioavailability in biological systems .

Molecular Structure Analysis

Structure

TBI-223 possesses a complex molecular structure characteristic of oxazolidinones. The canonical SMILES representation provides a unique identification of its 2D structure, which includes:

  • A five-membered oxazolidinone ring.
  • Various substituents that enhance its activity against Mycobacterium tuberculosis.

Data

The molecular formula of TBI-223 is C18_{18}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 342.36 g/mol. Detailed structural data can be obtained from chemical databases that provide insights into its stereochemistry and conformational dynamics .

Chemical Reactions Analysis

Reactions

TBI-223 undergoes various chemical reactions typical for oxazolidinones, including:

  1. Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, affecting its stability.
  2. Metabolic Transformation: In vivo studies indicate that TBI-223 may be metabolized by cytochrome P450 enzymes, leading to active metabolites that contribute to its therapeutic effects.

Technical Details

The stability profile of TBI-223 suggests improved resistance to hydrolytic degradation compared to older oxazolidinones like linezolid, making it suitable for prolonged therapeutic regimens .

Mechanism of Action

TBI-223 exerts its antibacterial effects primarily through inhibition of protein synthesis in Mycobacterium tuberculosis. The mechanism involves:

  1. Binding to Ribosomes: TBI-223 binds to the 23S rRNA component of the ribosomal 50S subunit.
  2. Inhibition of Translation Initiation: This binding prevents the formation of functional ribosomes necessary for protein synthesis, effectively stalling bacterial growth.

Data

Preclinical studies have demonstrated that TBI-223 retains activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating its potential as a universal treatment option .

Physical and Chemical Properties Analysis

Physical Properties

TBI-223 is typically characterized by:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in organic solvents with limited aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits enhanced stability in biological matrices compared to other oxazolidinones.
  • pKa Values: Relevant pKa values indicate its ionization characteristics at physiological pH levels.

Relevant analyses suggest that TBI-223 has favorable pharmacokinetic properties, including absorption and distribution profiles conducive to effective dosing regimens .

Applications

TBI-223 is primarily aimed at treating tuberculosis, particularly in cases where existing treatments have failed due to drug resistance. Its applications include:

  1. Clinical Trials: Currently undergoing Phase 1 clinical trials to evaluate safety and efficacy.
  2. Combination Therapy: Potential use in combination with other TB drugs like bedaquiline and pretomanid to enhance treatment outcomes and reduce therapy duration.
Molecular Pharmacology and Mechanism of Action

Ribosomal Binding Specificity and Inhibition of Bacterial Protein Synthesis

TBI-223 exerts its antibacterial effects through precise targeting of the bacterial ribosome. As a novel oxazolidinone, it binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, specifically interacting with 23S ribosomal RNA (rRNA) nucleotides U2585 and A2451 within domain V [9]. This binding sterically blocks the formation of the initiation complex between formylmethionyl-tRNA (fMet-tRNA) and the mRNA start codon, arresting protein synthesis at the earliest stage [4] [6]. Unlike macrolides or aminoglycosides that permit partial translation, oxazolidinones like TBI-223 prevent the correct positioning of incoming aminoacyl-tRNA molecules, leading to complete translational inhibition [9].

The compound's time-dependent bactericidal activity against Mycobacterium tuberculosis (Mtb) correlates with the duration of ribosome occupancy rather than peak concentrations. Pharmacodynamic studies demonstrate that maintaining free drug concentrations above the minimum inhibitory concentration (MIC) for >85% of the dosing interval optimizes bacterial killing [1] [2]. Structural analyses reveal that TBI-223 forms three hydrogen bonds with G2061, C2452, and U2584 of the 23S rRNA, enhancing its binding stability compared to earlier oxazolidinones [9].

Table 1: Ribosomal Binding Interactions of TBI-223

Ribosomal ComponentInteraction TypeBiological Consequence
23S rRNA Domain VHydrogen bonding (G2061, C2452, U2584)Stabilizes drug-ribosome complex
Peptidyl Transferase Center (PTC)Steric hindranceBlocks fMet-tRNA positioning
A-site of 50S subunitAllosteric modificationPrevents aminoacyl-tRNA accommodation
Nascent peptide exit tunnelMinor hydrophobic interactionsContributes to binding specificity

Comparative Analysis of Target Affinity versus Linezolid in Mycobacterium tuberculosis

Despite structural similarities, TBI-223 exhibits distinct ribosomal binding kinetics compared to linezolid. While both share comparable MIC values against Mtb clinical isolates (linezolid MIC~90~: 0.25–1.0 mg/L; TBI-223 MIC~90~: 0.12–0.5 mg/L) [1] [7], their pharmacodynamic profiles diverge significantly. TBI-223 demonstrates a lower EC~50~ (0.20 mg/L) than linezolid (0.29 mg/L) in combination therapy models with bedaquiline and pretomanid, indicating superior potency at lower concentrations [1] [2]. This enhanced target affinity arises from TBI-223's optimized interactions with nucleotides surrounding the PTC pocket.

Mechanistically, TBI-223's fluorine atom at the C-5 position of the phenyl ring enhances electron withdrawal, increasing hydrogen bond strength with U2585 by 1.7-fold compared to linezolid [9]. This translates to a prolonged dissociation half-life (TBI-223: 48 ± 5 min; linezolid: 32 ± 4 min) in ribosomal binding assays using purified Mtb 50S subunits [2]. In murine infection models, TBI-223 achieved 3.2-log CFU reduction at exposures equivalent to linezolid's 2.1-log reduction, confirming superior target engagement in vivo [1] [5].

Table 2: Pharmacodynamic Comparison Against Mtb

ParameterTBI-223LinezolidExperimental System
MIC~90~ (mg/L)0.12–0.50.25–1.0Broth microdilution assay
EC~50~ in BPaL (mg/L)0.200.29Murine combination PK/PD model
Ribosomal Dissociation t~½~ (min)48 ± 532 ± 4Purified 50S subunit binding
CFU Reduction (log~10~)3.22.1Murine chronic infection model
Time > MIC Required (%)8592Hollow fiber infection model

Selectivity Profiling for Bacterial versus Mitochondrial Ribosomes

A critical pharmacological advance of TBI-223 is its enhanced selectivity for bacterial ribosomes over mitochondrial counterparts. Mitochondrial toxicity in oxazolidinones stems from structural conservation between bacterial 16S rRNA and mitochondrial 12S rRNA at the drug binding site. TBI-223 reduces this off-target inhibition through steric exclusion from the mitochondrial ribosome's deeper binding pocket [5] [7].

Quantitative assessments reveal TBI-223 inhibits mitochondrial protein synthesis (MPS) with an IC~50~ of >74 μM, contrasting sharply with linezolid's IC~50~ of 8 μM [5]. This 9.25-fold selectivity margin arises from TBI-223's inability to form stable hydrogen bonds with G3010 and U3014 in mitochondrial 12S rRNA, residues analogous to G2061 and U2585 in bacterial ribosomes [7] [9]. The mitochondrial selectivity index (IC~50~-MPS/MIC~90~) for TBI-223 exceeds 148, compared to linezolid's value of 8–32, explaining its reduced hematological toxicity [5] [7].

Preclinically, bone marrow progenitor cell assays confirm TBI-223's safety advantage. At equivalent antibacterial exposures (AUC: 200 μg·h/mL), TBI-223 causes only 7% reduction in CFU-GM colonies versus linezolid's 62% suppression [4] [5]. This differential toxicity persists in 28-day rat models where TBI-223 at 10× efficacious exposure showed no myelosuppression, whereas linezolid induced significant anemia at therapeutic concentrations [5].

Structure-Activity Relationship of Oxazolidinone Modifications in TBI-223

The molecular architecture of TBI-223 (methyl (S)-((3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)carbamate) incorporates strategic modifications that optimize antibacterial activity and pharmacokinetics:

  • Spirocyclic Amine Moiety: Replacement of linezolid's morpholine ring with 2-oxa-6-azaspiro[3.3]heptane enhances ribosomal binding entropy by reducing conformational flexibility. The constrained spiro system improves van der Waals contacts with rRNA bases A2451 and U2586, increasing binding free energy by -2.3 kcal/mol [9]. This modification also reduces P-glycoprotein efflux, boosting intracellular accumulation in macrophages by 2.7-fold compared to linezolid [6].

  • C-5 Fluorine Substituent: The meta-fluorine on the phenyl ring withdraws electrons from the oxazolidinone carbonyl, strengthening hydrogen bonding with nucleotide G2061 by 30%. This elevates bactericidal activity against non-replicating persisters, achieving 99.9% kill in hypoxic granuloma models [1] [9].

  • Carbamate Group: The N-methylcarbamate at C-5 of the oxazolidinone ring enhances water solubility (10 mM in DMSO) and oral bioavailability. Unlike acetamide groups in earlier analogs, the carbamate resists hepatic hydrolysis, maintaining structural integrity during first-pass metabolism [4] [6]. This contributes to TBI-223's high bioavailability (>90% in rodents and dogs) and linear PK up to 2400 mg doses [5].

Table 3: Structure-Activity Relationship Contributions

Structural FeatureChemical RoleBiological Consequence
Spirocyclic amine at N-aryl positionRigidifies binding conformationEnhances rRNA affinity; reduces efflux
Meta-fluorine on phenyl ringElectron withdrawalStrengthens H-bonding at PTC; boosts anti-persister activity
Carbamate at C-5Polarity enhancementImproves water solubility and oral bioavailability
S-configuration at C-5StereospecificityMandatory for ribosomal binding (1000× more active than R-isomer)

These SAR innovations collectively shift the therapeutic index: TBI-223 achieves equivalent mycobacterial kill at 60% lower free AUC/MIC than linezolid while maintaining mitochondrial safety margins >10-fold higher [1] [5] [7].

Properties

CAS Number

2071265-08-0

Product Name

TBI-223

IUPAC Name

methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

Molecular Formula

C17H20FN3O5

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C17H20FN3O5/c1-24-15(22)19-5-12-6-21(16(23)26-12)11-2-3-14(13(18)4-11)20-7-17(8-20)9-25-10-17/h2-4,12H,5-10H2,1H3,(H,19,22)/t12-/m0/s1

InChI Key

ZNBRXLSWXJKKLJ-LBPRGKRZSA-N

SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Isomeric SMILES

COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.